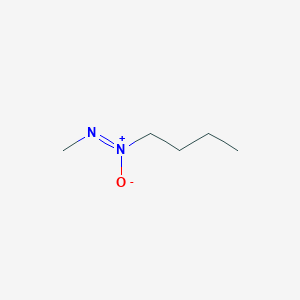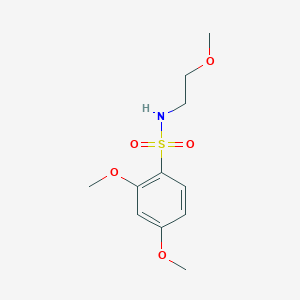
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to have activity against the TRPV1 receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of TRPV1 receptors, and the inhibition of the growth of certain cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is its wide range of activity against various enzymes and receptors, making it a valuable tool for drug discovery. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying the role of sulfonamide derivatives in various biochemical pathways.
Méthodes De Synthèse
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process starting with the reaction of 3,4-dichloroaniline with cyclohexyl isocyanate to form N-cyclohexyl-3,4-dichloroaniline. This intermediate is then reacted with methoxybenzenesulfonyl chloride in the presence of a base to yield this compound.
Applications De Recherche Scientifique
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the role of sulfonamide derivatives in various biochemical pathways. It has been found to have activity against a wide range of enzymes and receptors, making it a valuable tool for drug discovery.
Propriétés
Formule moléculaire |
C13H17Cl2NO3S |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-13-11(8-7-10(14)12(13)15)20(17,18)16-9-5-3-2-4-6-9/h7-9,16H,2-6H2,1H3 |
Clé InChI |
JHSXYSVJAXBWOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2 |
SMILES canonique |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)







